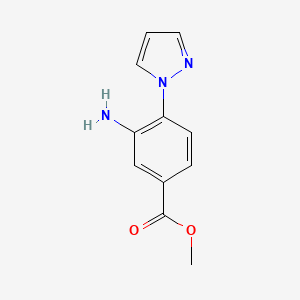![molecular formula C7H12N2O B1445050 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile CAS No. 17604-26-1](/img/structure/B1445050.png)
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile
Übersicht
Beschreibung
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile, also known as 2-HPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology.
Wirkmechanismus
The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of tumor cells, and reduce the production of inflammatory cytokines. In vivo studies have shown that 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile can reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is its versatility as a building block for the synthesis of various functional materials. It also exhibits potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. However, one limitation of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is its low solubility in water, which can limit its applicability in certain biological and pharmaceutical applications.
Zukünftige Richtungen
There are numerous future directions for the research and development of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile. One potential direction is the synthesis of new derivatives of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile with improved solubility and bioavailability. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile. Additionally, 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile could be used as a building block for the synthesis of new functional materials with unique properties and applications. Overall, the potential applications of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile are vast and diverse, making it an exciting area of research for scientists in various fields.
Wissenschaftliche Forschungsanwendungen
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In materials science, 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biotechnology, 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been used as a precursor for the synthesis of chiral amino acids and peptides.
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGQJJHBWRMSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)


![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)








